SERT vs. DAT Transporter Selectivity
The target compound demonstrates a pronounced selectivity for serotonin transporter (SERT) over dopamine transporter (DAT) in head-to-head assays using the same cellular expression system. SERT inhibition was observed with an IC50 of 100 nM, whereas DAT inhibition required a 6.6-fold higher concentration (IC50 = 658 nM) [1]. This profile contrasts with non-chlorinated 1-aminoindane derivatives that typically show more balanced or DAT-favoring inhibition patterns [1]. The chlorination at C4 is posited to enhance hydrophobic interactions within the SERT binding pocket while reducing favorable contacts in DAT.
| Evidence Dimension | Transporter inhibition potency (IC50) |
|---|---|
| Target Compound Data | SERT IC50 = 100 nM; DAT IC50 = 658 nM |
| Comparator Or Baseline | Selectivity ratio (DAT IC50 / SERT IC50) = 6.6 |
| Quantified Difference | ~6.6-fold selectivity for SERT over DAT |
| Conditions | Inhibition of [3H]serotonin and [3H]dopamine uptake at human SERT and DAT expressed in HEK293 cells |
Why This Matters
SERT-selective inhibition is a critical design parameter for antidepressant and anxiolytic development; this compound's ~6.6-fold SERT preference enables cleaner pharmacological interrogation with reduced off-target dopaminergic activity.
- [1] EcoDrugPlus. Compound ID 2126094: Inhibition of [3H]serotonin uptake at human SERT (IC50 = 100 nM) and [3H]dopamine uptake at human DAT (IC50 = 658 nM) expressed in HEK293 cells. University of Helsinki. Accessed 2026. View Source
